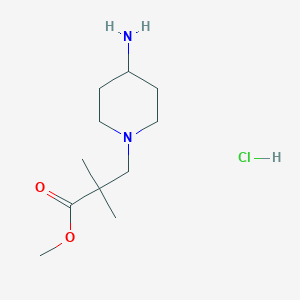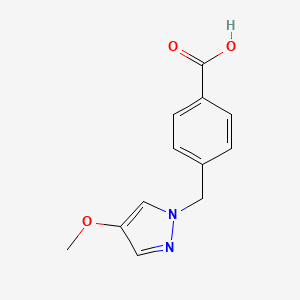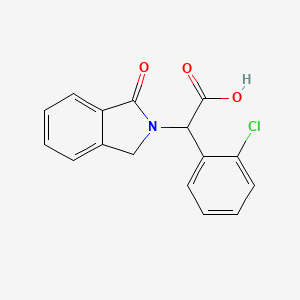![molecular formula C12H13N3O3 B1414323 [4-(5-オキソ-1,5-ジヒドロ-4H-1,2,4-トリアゾール-4-イル)フェニル]酢酸エチル CAS No. 2197063-08-2](/img/structure/B1414323.png)
[4-(5-オキソ-1,5-ジヒドロ-4H-1,2,4-トリアゾール-4-イル)フェニル]酢酸エチル
説明
Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been studied extensively for their significant antibacterial activity .
Synthesis Analysis
The synthesis of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate has been reported in the literature . For instance, a series of energetic TO derivatives were prepared from 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate has been analyzed in several studies . For example, in the crystal structure of a related compound, molecules are connected by pairs of N-H⋯O hydrogen bonds into centrosymmetric dimers .Chemical Reactions Analysis
The chemical reactions involving compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate have been studied . For instance, the SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate have been analyzed . For example, most compounds exhibit good thermostability .科学的研究の応用
抗菌活性
1,2,4-トリアゾール部分を有する化合物は、その潜在的な抗菌作用について研究されてきました。関連する化合物の合成は、さまざまな細菌株に対する有効性を示しています。 これは、[4-(5-オキソ-1,5-ジヒドロ-4H-1,2,4-トリアゾール-4-イル)フェニル]酢酸エチルがその抗菌活性を探索できる可能性を示唆しており、新しい抗菌剤につながる可能性があります .
抗菌性
同様に、1,2,4-トリアゾール誘導体の抗菌活性は、関心の対象となっています。 これらの化合物は、さまざまな微生物に対して合成および試験されており、新しい抗菌薬の開発における有用性を示しています .
抗酸化作用
1,2,4-トリアゾール誘導体に関する研究には、その抗酸化作用の探求も含まれてきました。 抗酸化物質は、細胞を酸化ストレスから保護する上で重要であり、これらの化合物は、治療上の使用のための新しいクラスの抗酸化物質を提供する可能性があります .
抗癌研究
1,2,4-トリアゾールの構造的枠組みは、抗癌活性を持つものなど、多くの薬理学的に活性な化合物に見られます。 [4-(5-オキソ-1,5-ジヒドロ-4H-1,2,4-トリアゾール-4-イル)フェニル]酢酸エチルは、これらの生物活性分子との構造的類似性のために、癌治療における潜在的な用途について調査される可能性があります .
中枢神経系(CNS)抑制剤
1,2,4-トリアゾール環を持つ化合物は、CNS抑制活性に関連付けられています。 この用途は、新しい鎮静剤または麻酔薬の開発において重要となる可能性があります .
抗炎症および鎮痛用途
1,2,4-トリアゾール誘導体の抗炎症および鎮痛作用が文書化されています。 これは、[4-(5-オキソ-1,5-ジヒドロ-4H-1,2,4-トリアゾール-4-イル)フェニル]酢酸エチルが、痛みと炎症の治療のための新しい薬の開発に使用される可能性を開きます .
将来の方向性
The future directions for research on compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining its effectiveness in the body .
Result of Action
Similar compounds have been reported to have a wide range of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction between ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and metabolic activities .
Cellular Effects
The effects of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate on cells are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions. For example, ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as glycolysis and the citric acid cycle. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate may inhibit an enzyme involved in glycolysis, resulting in decreased glucose utilization and altered energy production .
Transport and Distribution
The transport and distribution of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
ethyl 2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-3-5-10(6-4-9)15-8-13-14-12(15)17/h3-6,8H,2,7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDYAJOUJYSMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)





![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)
![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)

![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)
